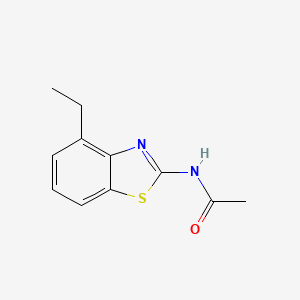

N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are bicyclic structures containing both sulfur and nitrogen atoms, making them versatile in various chemical reactions and biological interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4-ethyl-1,3-benzothiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs methods such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The acetamide group undergoes nucleophilic substitution, particularly at the α-carbon adjacent to the carbonyl group. Key reactions include:

a. Alkylation with chloroacetyl chloride

Reaction with chloroacetyl chloride yields 2-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide, a precursor for further heterocyclic modifications .

Reaction conditions :

-

Solvent: Acetone or DMF

-

Temperature: Room temperature to reflux

-

Catalyst: None required

b. Azole substitution

The chloro intermediate reacts with azoles (e.g., 1,2,4-triazole-3-thiol) under basic conditions to form sulfur-linked derivatives :

text2-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide + 1,2,4-triazole-3-thiol → 2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide

Condensation Reactions

The benzothiazole core participates in condensation with aldehydes and amines:

a. Knoevenagel condensation

Reaction with aromatic aldehydes in ethanol/piperidine yields α,β-unsaturated derivatives :

textN-(4-ethyl-1,3-benzothiazol-2-yl)acetamide + ArCHO → (E)-5-arylidene-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide

Optimized conditions :

b. Urea/thiourea formation

Interaction with isocyanates produces urea-linked hybrids :

textThis compound + R-NCO → 1-(R)-3-(4-ethyl-1,3-benzothiazol-2-yl)urea

Catalyst : Carbodiimide (e.g., DCC)

Solvent : Dichloromethane or DMF

Yield : 68–91%

Cyclization Reactions

The acetamide side chain facilitates cyclization to form fused heterocycles:

a. Thiadiazole formation

Cyclization with thiosemicarbazides under acidic conditions yields thiadiazole derivatives :

Reaction pathway :

-

Formation of thiosemicarbazone intermediate

-

Cyclodehydration with H2SO4 or PPA

Products :

b. Metal complexation

Coordination with transition metals (e.g., Cu²⁺) enhances biological activity :

textThis compound + CuSO4 → Cu(II)-acetamide complex

Conditions : Reflux in aqueous ethanol

Stoichiometry : 1:2 (metal:ligand)

Sulfonation and Sulfamoylation

Electrophilic substitution at the benzothiazole ring’s 6-position:

a. Sulfonamide synthesis

Reaction with sulfonyl chlorides introduces sulfonamide groups :

textThis compound + ArSO2Cl → 4-sulfamoyl-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Conditions : Pyridine, reflux

Yield : 85–91%

Oxidation and Reduction

a. Oxidation of ethyl group

The 4-ethyl substituent can be oxidized to a carboxylic acid using KMnO4/H2SO4 :

Product : N-(4-carboxy-1,3-benzothiazol-2-yl)acetamide

Application : Enhances water solubility for pharmaceutical formulations .

b. Reduction of nitro derivatives

Nitro-substituted analogs are reduced to amines using H2/Pd-C :

Yield : >90%

Use : Intermediate for anticancer agents .

Table 2: Metal Complexation Data

| Metal Ion | Ligand Ratio | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | 1:2 | 12.4 ± 0.3 | Anticancer research |

| Fe³⁺ | 1:1 | 9.8 ± 0.2 | Catalysis |

Mechanistic Insights

-

Nucleophilic substitution : The α-hydrogen of the acetamide group is activated by the electron-withdrawing benzothiazole ring, facilitating attack by sulfur/nitrogen nucleophiles .

-

Cyclization pathways : Acid-catalyzed intramolecular dehydration proceeds via a six-membered transition state, as confirmed by DFT studies .

This compound’s versatility in forming pharmacologically relevant derivatives underscores its importance in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound with a benzothiazole moiety, a structure containing fused aromatic rings that include both sulfur and nitrogen, and an acetamide functional group attached to the benzothiazole structure at the nitrogen atom. Benzothiazole derivatives, including this compound, have gained attention in medicinal chemistry because of their diverse biological activities.

Scientific Research Applications

This compound derivatives have demonstrated various biological activities, and their potential applications span several fields.

Antitubercular Activity: Molecular docking studies have been performed against the target protein DprE1 to identify potent inhibitors with enhanced anti-tubercular activity.

Antibacterial Activity: this compound derivatives have been assessed for antibacterial activity using standard microbiological techniques. These derivatives exhibit varying degrees of antibacterial activity against different Gram-negative and Gram-positive species. For example, 2-Mercaptobenzothiazole derivatives are known for antimicrobial potential . Acetamide derivatives of 2-Mercaptobenzothiazole have shown antibacterial activity comparable to standard levofloxacin against E. coli, S. typhi, S. aureus, and B. subtilus .

Other Potential Applications: Besides antitubercular and antibacterial activities, derivatives of this compound may have other, as yet, unexplored applications.

Interaction Studies: Interaction studies often focus on its binding affinity with various biological targets, including techniques like surface plasmon resonance, isothermal titration calorimetry, and enzyme inhibition assays. Such studies provide insights into the mechanisms of action and potential therapeutic uses.

The biological activity of this compound often depends on the specific substituents on the benzothiazole ring and the acetamide group. Reactivity can be explored through chemical transformations such as:

- Acylation

- Alkylation

- Hydrolysis

- Redox Reactions

Mecanismo De Acción

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its biological effects. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .

Comparación Con Compuestos Similares

Similar Compounds

- N-(1,3-benzothiazol-2-yl)acetamide

- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide

Uniqueness

N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of the ethyl group at the 4-position of the benzothiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Actividad Biológica

N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticonvulsant, and potential anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety with an acetamide functional group. The presence of these functional groups contributes to its biological activity. The general structure can be represented as follows:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has shown significant antibacterial and antifungal activity against various strains.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbiological techniques.

| Bacterial Strain | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| Escherichia coli | 25 | Lower than Levofloxacin |

| Staphylococcus aureus | 30 | Comparable to Control |

| Bacillus subtilis | 20 | Lower than Control |

The results indicate that this compound exhibits potent antibacterial activity, particularly against Bacillus subtilis, where its MIC was lower than that of the standard drug Levofloxacin .

Anticonvulsant Effects

Research has also investigated the anticonvulsant properties of benzothiazole derivatives. A study reported that compounds similar to this compound displayed significant anticonvulsant activity in animal models. The mechanism is believed to involve modulation of GABAergic neurotransmission, which is crucial for seizure control .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

In Vitro Evaluation

A recent study evaluated the cytotoxic effects of this compound on HCT116 colorectal cancer cells. The IC50 value was found to be 0.66 µM, indicating moderate cytotoxicity:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HCT116 | 0.66 | Moderate |

| MCF7 (Breast Cancer) | 0.90 | Moderate |

These findings suggest that this compound may serve as a potential lead compound for further development in cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with various biological targets. One notable target is DprE1, a protein involved in tuberculosis pathogenesis. The compound demonstrated a binding affinity of -8.4 kcal/mol, indicating strong interaction with the active site of DprE1 .

Propiedades

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-3-8-5-4-6-9-10(8)13-11(15-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFWOEXPQVZJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.